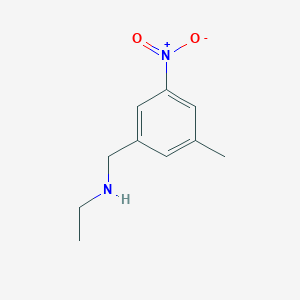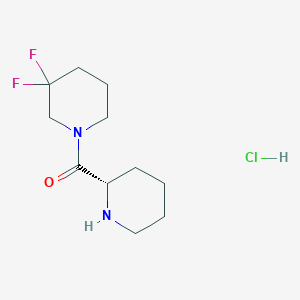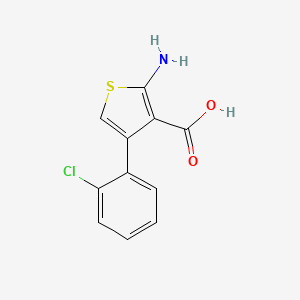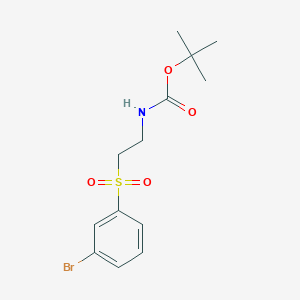
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate is an organic compound with the molecular formula C13H18BrNO4S. It is a derivative of carbamate and contains a bromophenyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising compound in drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group allows it to bind to specific sites on proteins, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-((4-bromophenyl)sulfonyl)ethyl)carbamate
- tert-Butyl (2-((3-aminophenyl)sulfonyl)ethyl)carbamate
- tert-Butyl (2-((2-bromo-4-chlorophenyl)sulfonyl)ethyl)carbamate
Uniqueness
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate is unique due to the position of the bromine atom on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C13H18BrNO4S |
|---|---|
Peso molecular |
364.26 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-bromophenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C13H18BrNO4S/c1-13(2,3)19-12(16)15-7-8-20(17,18)11-6-4-5-10(14)9-11/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
Clave InChI |
ALHKKEFLYPCBJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


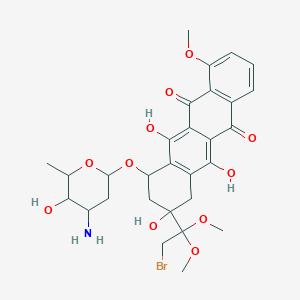
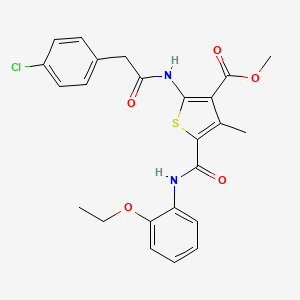
![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)
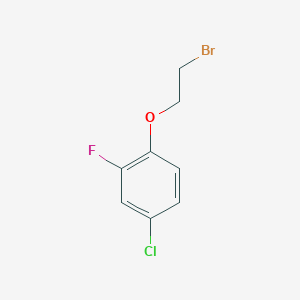

![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)


